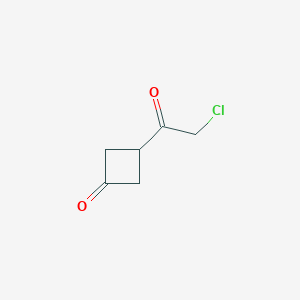
3-(2-Chloroacetyl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroacetyl)cyclobutan-1-one is a chemical compound with the CAS Number: 2445790-61-2 . It has a molecular weight of 146.57 . The IUPAC name for this compound is 3-(2-chloroacetyl)cyclobutan-1-one .
Molecular Structure Analysis
The InChI code for 3-(2-Chloroacetyl)cyclobutan-1-one is 1S/C6H7ClO2/c7-3-6(9)4-1-5(8)2-4/h4H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen
Cyclobutane-Containing Compounds in Drug Discovery
Cyclobutane-containing compounds, such as alkaloids isolated from terrestrial and marine species, have shown a wide range of biological activities including antimicrobial, antibacterial, antitumor, and other activities. These compounds have been noted for their significance in drug discovery, providing leads for the development of new therapeutic agents. The synthesis, origins, and biological activities of these alkaloids highlight the potential of cyclobutane derivatives in pharmaceutical research (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).
Material Science and Polymer Chemistry
In material science, cyclodextrin-based nanosponges (CD-NS) represent an innovative class of cross-linked cyclodextrin polymers. These highly porous nanoparticles have found applications in pharmaceuticals, cosmetics, enzyme-catalyzed reactions, and environmental control, among others. The unique properties of these materials, such as controlled release and biodegradability, underscore the versatility of cyclobutane and related derivatives in developing new materials (Sherje, Dravyakar, Kadam, & Jadhav, 2017).
Environmental Applications
Cyclodextrins and cyclodextrin-based polymers have been extensively studied for their ability to form inclusion complexes with various pollutants, facilitating their removal from water and soil. These materials are particularly interesting for water and wastewater treatment, showcasing how cyclobutane derivatives can contribute to environmental protection and remediation efforts. The synthesis and applications of adsorbents containing cyclodextrins have been reviewed, highlighting their use in chromatographic separations and wastewater treatment (Crini & Morcellet, 2002).
Eigenschaften
IUPAC Name |
3-(2-chloroacetyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-3-6(9)4-1-5(8)2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGABGULQCWKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroacetyl)cyclobutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

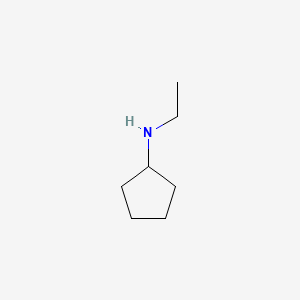
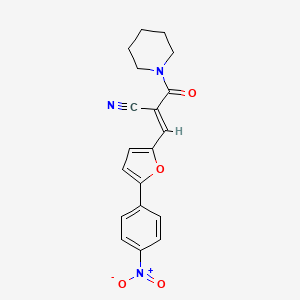
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2991289.png)

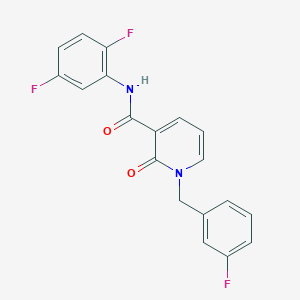
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B2991294.png)
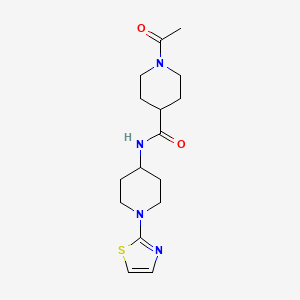

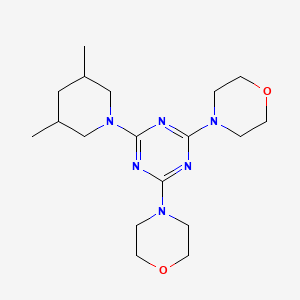
![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2991301.png)



